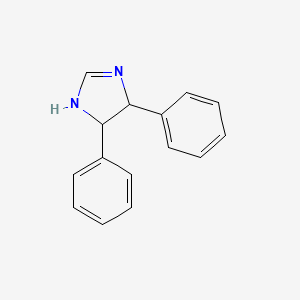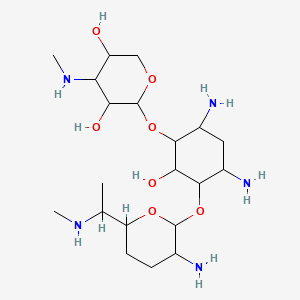
4''-Demethylgentamicin-C1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’'-Demethylgentamicin-C1 is a derivative of gentamicin, an aminoglycoside antibiotic. Gentamicin is widely used to treat severe bacterial infections, particularly those caused by gram-negative bacteria.
Méthodes De Préparation
4’'-Demethylgentamicin-C1 is typically produced through fermentation processes involving the bacterium Micromonospora purpurea or Micromonospora echinospora . The compound can be isolated and purified using preparative chromatography, followed by verification through thin-layer chromatography, high-performance liquid chromatography (HPLC), mass spectrometry, nuclear magnetic resonance spectroscopy, and melting point determination .
Analyse Des Réactions Chimiques
4’'-Demethylgentamicin-C1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4’'-Demethylgentamicin-C1 has several scientific research applications:
Chemistry: It is used in the study of aminoglycoside antibiotics and their derivatives, helping to understand their chemical properties and reactions.
Biology: The compound is used to study the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cells.
Medicine: 4’'-Demethylgentamicin-C1 is investigated for its potential therapeutic uses, particularly in treating infections caused by antibiotic-resistant bacteria.
Industry: The compound is used in the development of new antibiotics and in the quality control of pharmaceutical products
Mécanisme D'action
4’'-Demethylgentamicin-C1 exerts its effects by binding to the 30S subunit of the bacterial ribosome, disrupting protein synthesis and ultimately leading to bacterial cell death. The compound targets the 16S ribosomal RNA and the 30S ribosomal protein S12, which are essential components of the bacterial protein synthesis machinery .
Comparaison Avec Des Composés Similaires
4’'-Demethylgentamicin-C1 is similar to other aminoglycoside antibiotics, such as:
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2
- Tobramycin
- Netilmicin
What sets 4’'-Demethylgentamicin-C1 apart is its unique structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its counterparts .
Propriétés
Numéro CAS |
66322-28-9 |
|---|---|
Formule moléculaire |
C20H41N5O7 |
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O7/c1-8(24-2)13-5-4-9(21)19(30-13)31-17-10(22)6-11(23)18(16(17)28)32-20-15(27)14(25-3)12(26)7-29-20/h8-20,24-28H,4-7,21-23H2,1-3H3 |
Clé InChI |
OEEYBJFUFKFHDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)O)NC)O)N)N)N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


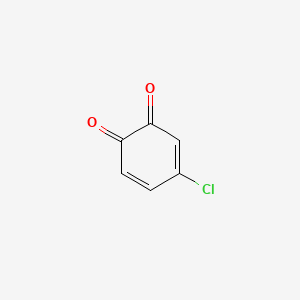
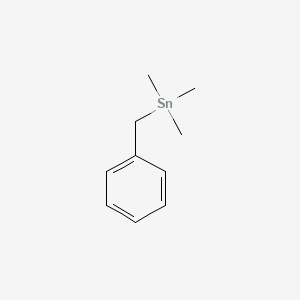
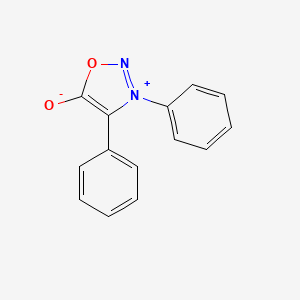
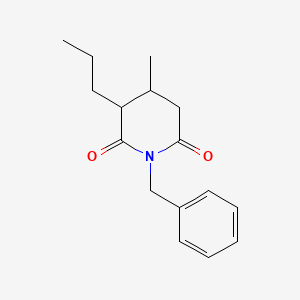
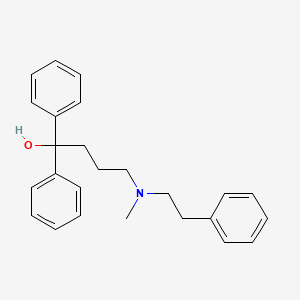

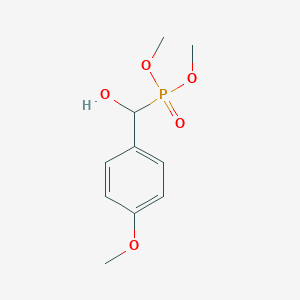
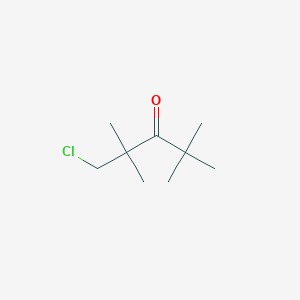

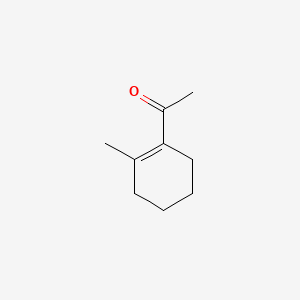
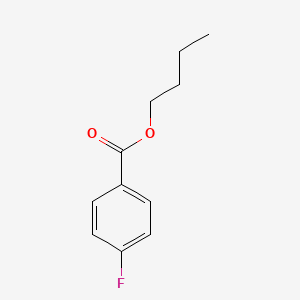
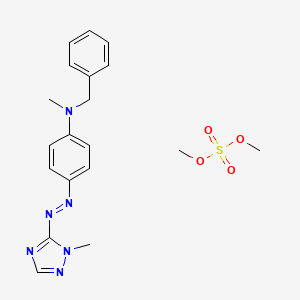
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
